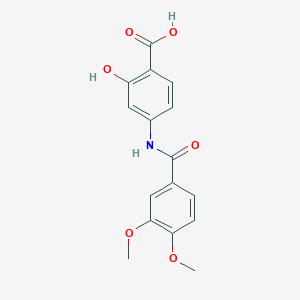

4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid

描述

属性

IUPAC Name |

4-[(3,4-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-10-4-5-11(16(20)21)12(18)8-10/h3-8,18H,1-2H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKNDWXEVQAMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis Strategy Overview

The preparation of 4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid generally follows a multi-step synthetic pathway:

- Synthesis of 3,4-dimethoxybenzoyl chloride or activation of 3,4-dimethoxybenzoic acid.

- Coupling with 2-amino-4-hydroxybenzoic acid or a related hydroxybenzoic acid derivative.

- Purification and isolation of the final amide product.

Preparation of 3,4-Dimethoxybenzamide Derivatives

A key step is the formation of the amide bond between the 3,4-dimethoxybenzoyl group and an amino-containing hydroxybenzoic acid. A representative method adapted from literature involves the following:

-

- 3,4-Dimethoxybenzoic acid (1 mmol)

- Thionyl chloride (or phosphorus oxychloride, POCl3) for acid activation

- 2-Amino-4-hydroxybenzoic acid or related amine (1.2 mmol)

- Base such as DIPEA (N,N-Diisopropylethylamine) (4 mmol)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

- Dissolve 3,4-dimethoxybenzoic acid in dichloromethane.

- Add POCl3 at room temperature to form the corresponding acid chloride intermediate.

- After 30 minutes, cool the reaction mixture in an ice bath.

- Add the amine component (2-amino-4-hydroxybenzoic acid) and DIPEA to neutralize the generated HCl.

- Stir the reaction at room temperature for 1–2 hours.

- Extract the reaction mixture with dichloromethane, wash with water, sodium bicarbonate solution, and dilute HCl sequentially.

- Dry the organic layer over anhydrous sodium sulfate.

- Evaporate the solvent and purify the crude product by silica gel flash chromatography using ethyl acetate as the eluent.

Preparation of 2-Amino-4-hydroxybenzoic Acid (Key Amine Component)

Since 2-amino-4-hydroxybenzoic acid is a crucial intermediate, its preparation is often performed via:

- Starting Material: 3-nitro-4-chlorobenzoic acid

- Step 1: Nucleophilic substitution with sodium hydroxide at 100–105 °C to yield 3-nitro-4-hydroxybenzoic acid.

- Step 2: Catalytic hydrogenation of the nitro group to an amino group using Pd/C catalyst under hydrogen pressure (0.5–1.5 MPa) at 95–100 °C.

- Step 3: Acidification, decolorization, and recrystallization to obtain 3-amino-4-hydroxybenzoic acid hydrochloride.

- Step 4: Neutralization and precipitation to yield pure 3-amino-4-hydroxybenzoic acid.

This method provides high purity (>97%) and good yield while being environmentally friendly.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Acid chloride formation | Room temp, 30 min, POCl3 or SOCl2 | Ensures activation of carboxylic acid |

| Amide coupling | Room temp, 1–2 h, DIPEA base | Mild conditions favor selective amide formation |

| Hydrogenation for amine prep | 95–100 °C, 0.5–1.5 MPa H2, Pd/C catalyst | Efficient reduction of nitro to amino group |

| Purification | Flash chromatography, ethyl acetate eluent | Removes impurities, achieves high purity |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress with silica gel plates, visualized under UV light.

- Flash Column Chromatography: Silica gel used with ethyl acetate or ethyl acetate/methanol mixtures for purification.

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm structure and purity.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

- Recrystallization: Applied to isolate pure amine intermediates and final products.

Summary Table of Preparation Steps

| Compound | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| 3-Nitro-4-hydroxybenzoic acid | 3-Nitro-4-chlorobenzoic acid + NaOH | 100–105 °C, 3.5–4 h, NaOH (molar ratio 1:2.5–5) | >97% purity | Filtration and washing |

| 3-Amino-4-hydroxybenzoic acid | 3-Nitro-4-hydroxybenzoic acid + H2 | Pd/C catalyst, 95–100 °C, 0.5–1.5 MPa H2 pressure | High yield | Acidification, decolorization, filtration |

| This compound | 3,4-Dimethoxybenzoic acid + 2-Amino-4-hydroxybenzoic acid | POCl3 activation, DIPEA base, room temp, 1–2 h | 49–71% | Flash chromatography, recrystallization |

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions to preserve sensitive functional groups such as hydroxyl groups.

- The use of catalytic hydrogenation for nitro group reduction is preferred for environmental and yield considerations.

- Purification by flash chromatography using ethyl acetate is effective for isolating the amide product.

- The described synthetic route is scalable and suitable for producing high-quality material for further biological evaluation.

- Alternative biotechnological approaches for hydroxybenzoic acid derivatives synthesis using engineered Escherichia coli have been reported but are more applicable to simpler hydroxybenzoic acids rather than complex amides.

化学反应分析

Types of Reactions

4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid can undergo several types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzamido group can be reduced to form amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid. Its derivatives have been evaluated for their effects on various cancer cell lines. For instance, research indicates that certain substituted benzamides exhibit significant antiproliferative activity against colorectal carcinoma cells (HCT116), with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Derivatives

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Various derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of specific substituents on the aromatic ring enhances their antimicrobial activity .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Microbial Strain | MIC (µM) | Reference |

|---|---|---|---|

| N1 | Staphylococcus aureus | 1.27 | |

| N8 | Escherichia coli | 1.43 | |

| N22 | Klebsiella pneumoniae | 2.60 |

Case Study 1: Anticancer Screening

A comprehensive screening of various derivatives against a panel of cancer cell lines revealed that certain modifications to the benzamide structure significantly increased cytotoxicity. For example, compounds with methoxy substitutions showed enhanced interaction with cancer cell targets, leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of hydroxybenzoic acid derivatives, it was found that the introduction of electron-withdrawing groups improved the compounds' ability to disrupt bacterial cell membranes, thereby enhancing their efficacy against resistant strains .

作用机制

The mechanism of action of 4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Benzamido-Hydroxybenzoic Acids

a) 4-(3,4-Dichlorobenzamido)-2-hydroxybenzoic Acid (CAS: 1354001-55-0)

- Structural Differences : Replaces methoxy groups (-OCH₃) with electron-withdrawing chlorine atoms (-Cl).

- Impact on Properties :

- Solubility : Reduced polarity compared to the methoxy analog due to Cl's lower hydrogen-bonding capacity.

- Reactivity : Chlorine increases electrophilicity, enhancing susceptibility to nucleophilic substitution reactions.

- Biological Activity : Chlorinated analogs often exhibit enhanced antimicrobial activity but may increase toxicity .

b) 3-(3,4-Dimethoxybenzamido)-4-fluorobenzoic Acid

- Structural Differences : A fluorine atom (-F) substitutes the hydroxyl group (-OH) at the 4-position of the benzoic acid backbone.

- Impact on Properties :

c) 2-(3-Nitrobenzamido)acetic Acid (CAS: 617-10-7)

- Structural Differences: Replaces the hydroxybenzoic acid backbone with an acetic acid moiety and introduces a nitro group (-NO₂).

- Impact on Properties :

Hydroxybenzoic Acid Derivatives Without Benzamido Substituents

a) 4-Hydroxybenzoic Acid (CAS: 99-96-7)

- Structural Simplicity : Lacks the dimethoxybenzamido group.

- Key Differences :

b) 2-Hydroxy-4-substituted-3-(benzothiazolylazo)-benzoic Acid Derivatives

- Structural Complexity : Incorporates an azo (-N=N-) linkage and benzothiazole ring.

- Functional Impact: Chromophoric Properties: Azo groups confer intense coloration (λmax 450–550 nm), making these compounds useful as dyes or pH indicators . Acidity: Multiple ionizable groups (carboxylic acid, phenolic -OH) result in stepwise dissociation (pKa1 ~2.5–3.5, pKa2 ~8.5–9.5) .

Other Amide Derivatives

a) 2-Chloro-N-(2-methylbenzyl)acetamide

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectral and Analytical Data

生物活性

4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its structure combines a hydroxybenzoic acid moiety with a dimethoxybenzamide, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by:

- A hydroxybenzoic acid core.

- An amide linkage with a 3,4-dimethoxyphenyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways.

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

- Antimicrobial Effects : Some derivatives of hydroxybenzoic acids have shown antimicrobial activity, indicating that this compound may also possess similar properties.

Antioxidant Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit significant antioxidant activity. This activity is crucial in preventing cellular damage caused by reactive oxygen species (ROS). The antioxidant properties are measured using various assays such as DPPH and ABTS radical scavenging tests.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound | 78 ± 5 | 85 ± 3 |

Antimicrobial Activity

Several studies have explored the antimicrobial properties of hydroxybenzoic acid derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Inflammation : A study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling after treatment with the compound compared to control groups.

- Cancer Cell Lines : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, suggesting potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。